molecular formula C12H7Cl2N3O3 B12066982 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- CAS No. 680217-75-8

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)-

Cat. No.: B12066982
CAS No.: 680217-75-8
M. Wt: 312.10 g/mol
InChI Key: MKXRQRLNQUUVCW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group, and additional chloro and nitro substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the chlorination of 3-pyridinecarboxamide followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted pyridinecarboxamides.

Scientific Research Applications

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide
  • 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-3-pyridinecarboxamide

Uniqueness

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

680217-75-8

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-3-4-10(17(19)20)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6H,(H,16,18)

InChI Key

MKXRQRLNQUUVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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